Cas no 1153022-66-2 (2-Chloro-N-4-(trifluoromethyl)cyclohexylacetamide)

2-Chloro-N-4-(trifluoromethyl)cyclohexylacetamide is a specialized organic compound featuring a chloroacetamide moiety linked to a trifluoromethyl-substituted cyclohexyl group. Its unique structure, combining halogen and fluorinated alkyl functionalities, makes it a valuable intermediate in synthetic chemistry, particularly in the development of agrochemicals and pharmaceuticals. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloroacetamide moiety offers reactivity for further derivatization. This compound is characterized by its high purity and consistent performance, ensuring reliability in research and industrial applications. Its structural attributes contribute to its utility in designing bioactive molecules with improved efficacy and selectivity.
2-Chloro-N-4-(trifluoromethyl)cyclohexylacetamide structure
1153022-66-2 structure
Product Name:2-Chloro-N-4-(trifluoromethyl)cyclohexylacetamide
CAS No:1153022-66-2
MF:C9H13ClF3NO
MW:243.653832197189
MDL:MFCD12147737
CID:5073206
PubChem ID:43424770
Update Time:2025-10-29

2-Chloro-N-4-(trifluoromethyl)cyclohexylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide
    • 2-Chloro-N-(4-(trifluoromethyl)cyclohexyl)acetamide
    • Z1562121848
    • 2-Chloro-N-4-(trifluoromethyl)cyclohexylacetamide
    • MDL: MFCD12147737
    • Inchi: 1S/C9H13ClF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h6-7H,1-5H2,(H,14,15)
    • InChI Key: WIZQYCAFBSSKJN-UHFFFAOYSA-N
    • SMILES: ClCC(NC1CCC(C(F)(F)F)CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 224
  • XLogP3: 2.8
  • Topological Polar Surface Area: 29.1

2-Chloro-N-4-(trifluoromethyl)cyclohexylacetamide Pricemore >>

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Additional information on 2-Chloro-N-4-(trifluoromethyl)cyclohexylacetamide

Comprehensive Overview of 2-Chloro-N-4-(trifluoromethyl)cyclohexylacetamide (CAS No. 1153022-66-2)

2-Chloro-N-4-(trifluoromethyl)cyclohexylacetamide (CAS No. 1153022-66-2) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. With its unique molecular structure featuring a chloroacetamide moiety and a trifluoromethylcyclohexyl group, this compound exhibits properties that make it valuable for various applications. Researchers and industry professionals are increasingly exploring its potential due to its structural versatility and reactivity.

The compound’s CAS number 1153022-66-2 serves as a critical identifier in chemical databases, ensuring precise tracking and regulatory compliance. Its systematic name, 2-Chloro-N-4-(trifluoromethyl)cyclohexylacetamide, highlights the presence of a chlorine atom and a trifluoromethyl group, which are known to influence the compound’s electronic and steric properties. These features are particularly relevant in the design of bioactive molecules, where subtle structural changes can significantly impact efficacy and selectivity.

In recent years, the demand for fluorinated compounds like 2-Chloro-N-4-(trifluoromethyl)cyclohexylacetamide has surged, driven by their enhanced stability and bioavailability. Fluorine incorporation is a hot topic in medicinal chemistry, as it often improves metabolic resistance and binding affinity. This compound’s trifluoromethyl group aligns with current trends in drug discovery, where researchers prioritize molecules with optimized pharmacokinetic profiles.

Another area of interest is the compound’s potential role in agrochemical formulations. The chloroacetamide functional group is a common motif in herbicides and fungicides, known for its ability to disrupt enzymatic processes in target organisms. As sustainable agriculture gains traction, the development of efficient and environmentally friendly agrochemicals has become a priority. 2-Chloro-N-4-(trifluoromethyl)cyclohexylacetamide could contribute to this field by offering a balance between potency and environmental safety.

From a synthetic chemistry perspective, the compound’s structure presents intriguing challenges and opportunities. The cyclohexyl ring introduces conformational complexity, while the trifluoromethyl group demands careful handling due to its electron-withdrawing effects. Chemists are exploring novel synthetic routes to access this scaffold efficiently, with a focus on green chemistry principles to minimize waste and energy consumption.

In analytical chemistry, 2-Chloro-N-4-(trifluoromethyl)cyclohexylacetamide is often characterized using advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods are essential for verifying purity and structure, ensuring the compound meets the stringent standards required for research and industrial use. The growing availability of high-throughput screening tools has further accelerated the study of this molecule’s properties and applications.

As the scientific community continues to investigate 2-Chloro-N-4-(trifluoromethyl)cyclohexylacetamide, its potential extends beyond traditional uses. For instance, its derivatives are being evaluated for roles in material science, where fluorinated compounds are prized for their thermal stability and resistance to degradation. This versatility underscores the importance of ongoing research and collaboration across disciplines.

In summary, 2-Chloro-N-4-(trifluoromethyl)cyclohexylacetamide (CAS No. 1153022-66-2) represents a compelling subject of study due to its multifaceted applications and alignment with contemporary scientific trends. Whether in pharmaceuticals, agrochemicals, or materials, this compound exemplifies the innovative potential of modern chemistry. Future advancements will likely uncover even more opportunities for this molecule, solidifying its place in the scientific landscape.

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